molecular formula C5H10ClNO2 B1404199 (R)-Methyl Azetidine-2-carboxylate Hydrochloride CAS No. 647854-63-5

(R)-Methyl Azetidine-2-carboxylate Hydrochloride

Cat. No.: B1404199
CAS No.: 647854-63-5
M. Wt: 151.59 g/mol
InChI Key: FKHBGZKNRAUKEF-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-Methyl Azetidine-2-carboxylate Hydrochloride” is a chemical compound that is an analogue of L-proline . It can be quickly involved in proteins and cause protein misfolding, disrupting the normal function of the protein .

Scientific Research Applications

Synthesis and Biochemical Applications

(R)-Methyl Azetidine-2-carboxylate Hydrochloride plays a significant role in the synthesis of biologically active compounds. A study by Lawande et al. (2015) highlighted the synthesis of azetidine iminosugars from d-glucose, where compounds like N-methylazetidine-2-carboxylic acid exhibited notable inhibitory activity against amyloglucosidase from Aspergillus niger (Lawande et al., 2015). Such compounds have potential applications in the field of biochemistry and pharmaceuticals, particularly in enzyme inhibition and therapeutic treatments.

Chemical Synthesis Techniques

The compound has been instrumental in the development of new synthesis techniques. For instance, Dowling et al. (2016) presented scalable syntheses for (S)-2-Methylazetidine utilizing crystalline (R)-(-)-CSA salt, indicating its utility in large-scale production and industrial applications (Dowling et al., 2016). Additionally, the synthesis of enantiopure azetidine 2-carboxylic acids and their incorporation into peptides, as reported by Couty et al. (2003), showcases the compound's role in creating novel peptide structures and potential therapeutic agents (Couty et al., 2003).

Material Science and Polymer Research

In material science, this compound has contributed to advancements in polymer research. Wang et al. (2006) discussed the synthesis of an azetidine-containing compound, 3-azetidinyl propanol, which was utilized in the development of a self-curable aqueous-based polyurethane dispersion. This highlights its potential applications in creating innovative materials with unique curing properties (Wang et al., 2006).

Molecular Docking and Enzyme Inhibition

The compound has also been employed in molecular docking studies and enzyme inhibition research. Lawande et al. (2017) synthesized azetidine iminosugars with glycosidase inhibitory activity, where the results were supported by molecular docking studies. This not only shows the compound's relevance in synthetic chemistry but also its potential in drug development and enzyme inhibition research (Lawande et al., 2017).

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-Methyl Azetidine-2-carboxylate Hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and at temperatures between 2-8°C . Prolonged exposure to higher temperatures or reactive environments can lead to its degradation, which may affect its efficacy in biochemical assays. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of ®-Methyl Azetidine-2-carboxylate Hydrochloride vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular stress, apoptosis, and organ damage. Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biochemical modulation without inducing toxicity .

Metabolic Pathways

®-Methyl Azetidine-2-carboxylate Hydrochloride is involved in various metabolic pathways, including amino acid metabolism and energy production. It interacts with enzymes such as amino acid decarboxylases and transaminases, which are crucial for the synthesis and degradation of amino acids. These interactions can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of ®-Methyl Azetidine-2-carboxylate Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, and it can bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

®-Methyl Azetidine-2-carboxylate Hydrochloride exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with enzymes and other biomolecules, thereby influencing its biochemical and cellular effects .

Properties

IUPAC Name

methyl (2R)-azetidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHBGZKNRAUKEF-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738783
Record name Methyl (2R)-azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647854-63-5
Record name Methyl (2R)-azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-Methyl azetidine-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of azetidine-2-carboxylic acid (1 eq.) in MeOH at 0° C. was added dropwise thionyl chloride (2.5 eq.). The reaction was stirred at 20° C. for 15 h. The crude was concentrated under reduced pressure and used as such without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl Azetidine-2-carboxylate Hydrochloride
Reactant of Route 2
(R)-Methyl Azetidine-2-carboxylate Hydrochloride
Reactant of Route 3
(R)-Methyl Azetidine-2-carboxylate Hydrochloride
Reactant of Route 4
Reactant of Route 4
(R)-Methyl Azetidine-2-carboxylate Hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-Methyl Azetidine-2-carboxylate Hydrochloride
Reactant of Route 6
Reactant of Route 6
(R)-Methyl Azetidine-2-carboxylate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.